
Medica 16
Descripción general
Descripción
Medica 16: is a small molecule inhibitor primarily known for its role in inhibiting ATP-citrate lyase, an enzyme crucial in the metabolic pathway of lipogenesis. This compound has garnered attention for its potential therapeutic applications in treating metabolic disorders such as obesity, hyperlipidemia, and insulin resistance .
Aplicaciones Científicas De Investigación
Medica 16 has a broad range of scientific research applications:
Chemistry: Used as a tool compound to study metabolic pathways and enzyme inhibition.
Biology: Investigated for its effects on cellular metabolism and insulin sensitivity.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, including obesity and type 2 diabetes.
Industry: Utilized in the development of new drugs targeting metabolic pathways and as a reference compound in pharmacological studies
Mecanismo De Acción
Medica 16 exerts its effects primarily by inhibiting ATP-citrate lyase, an enzyme involved in the conversion of citrate to acetyl-CoA, a key precursor in fatty acid synthesis. By inhibiting this enzyme, this compound reduces the synthesis of fatty acids and triglycerides, leading to decreased lipid accumulation and improved insulin sensitivity. Additionally, this compound acts as a selective agonist for GPR40 and a partial agonist for GPR120, which are receptors involved in glucose and lipid metabolism .
Safety and Hazards
Medica 16 is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to eyes, skin, and respiratory tract . Personal protective equipment such as safety goggles with side-shields and protective gloves are recommended when handling this compound .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Medica 16 plays a significant role in biochemical reactions. It acts as an ATP-citrate lyase inhibitor, which is crucial in the process of cholesterol synthesis . This interaction with ATP-citrate lyase is a key aspect of this compound’s biochemical properties .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It is known to reduce plasma triacylglycerol levels, which is beneficial in managing conditions like hyperlipidemia . Furthermore, it has been observed to have a positive impact on insulin resistance, making it a potential therapeutic agent for diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ATP-citrate lyase, an enzyme crucial for the synthesis of acetyl-CoA, a key molecule in metabolism . By inhibiting this enzyme, this compound disrupts the production of acetyl-CoA, thereby reducing the synthesis of cholesterol and lowering plasma triacylglycerol levels .
Metabolic Pathways
This compound is involved in the metabolic pathway of cholesterol synthesis. It interacts with the enzyme ATP-citrate lyase, inhibiting its function and thereby disrupting the production of acetyl-CoA, a key intermediate in the synthesis of cholesterol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Medica 16 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the following steps:
Formation of the core structure: The initial step involves the construction of the core structure of this compound through a series of condensation and cyclization reactions.
Functionalization: Subsequent steps involve the introduction of functional groups necessary for the biological activity of the compound. This may include hydroxylation, esterification, and other modifications.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity level.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Medica 16 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Comparación Con Compuestos Similares
Similar Compounds
Atorvastatin: Another inhibitor of cholesterol synthesis, but primarily targets HMG-CoA reductase.
Fibrates: A class of compounds that activate peroxisome proliferator-activated receptors to reduce triglyceride levels.
Thiazolidinediones: Compounds that improve insulin sensitivity by activating peroxisome proliferator-activated receptor gamma.
Uniqueness of Medica 16
This compound is unique in its dual mechanism of action, targeting both ATP-citrate lyase and free fatty acid receptors. This dual action makes it particularly effective in reducing lipid accumulation and improving insulin sensitivity, offering potential advantages over other compounds that target only a single pathway .
Propiedades
IUPAC Name |
3,3,14,14-tetramethylhexadecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMCRNFENOHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236246 | |
| Record name | Medica 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87272-20-6 | |
| Record name | Medica 16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087272206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medica 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDICA-16 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC257FLPCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



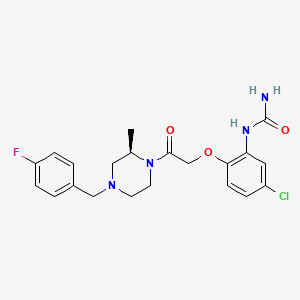
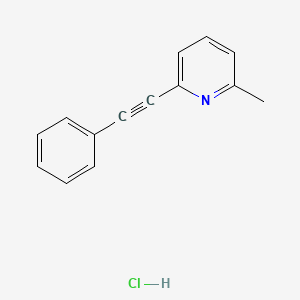
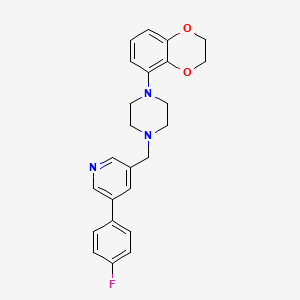
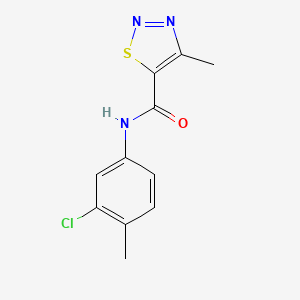
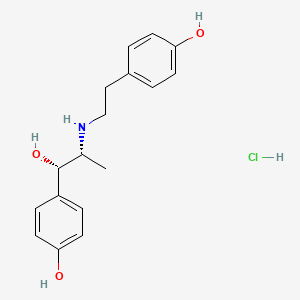
![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)

![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)
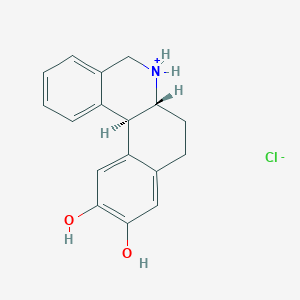

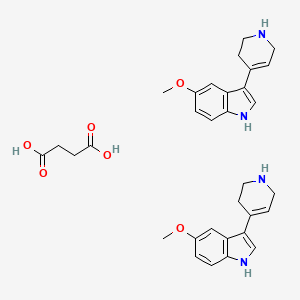
![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)